N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-16(13-6-4-3-5-7-13)17(21)19-14-10-18-20(11-14)15-8-9-22-12-15/h3-7,10-11,15-16H,2,8-9,12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSBZRKDDZJLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CN(N=C2)C3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target molecule comprises three distinct regions:
- Pyrazole ring : A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.
- Oxolan-3-yl substituent : A tetrahydrofuran ring attached to the pyrazole’s N1 position, introducing steric and electronic effects.
- 2-Phenylbutanamide side chain : A branched alkylamide with a phenyl group at the β-position, contributing to hydrophobicity.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three logical disconnections (Figure 1):
- Amide bond cleavage : Separates the pyrazole-oxolane fragment (1-(oxolan-3-yl)-1H-pyrazol-4-amine) from the carboxylic acid (2-phenylbutanoic acid).
- Oxolane-pyrazole linkage : Requires functionalization of pyrazole’s N1 with oxolan-3-yl via nucleophilic substitution or transition-metal catalysis.
- Pyrazole ring construction : Cyclocondensation of 1,3-diketones or enamines with hydrazines.
Synthetic Routes and Methodologies
Pyrazole Core Synthesis
The pyrazole ring is synthesized via 1,3-dipolar cycloaddition or Knorr pyrazole synthesis . EP3066090A1 discloses a regioselective method using β-keto esters and hydrazines under acidic conditions.
Representative Procedure :
- React ethyl acetoacetate (1.0 equiv) with oxolan-3-ylhydrazine (1.2 equiv) in ethanol under reflux (12 h).
- Acidify with HCl (2 M) to precipitate 1-(oxolan-3-yl)-1H-pyrazol-4-amine (yield: 78%).
Optimization Insights :
Oxolane Functionalization
Introducing the oxolane group to pyrazole’s N1 position is achieved via Mitsunobu reaction or SN2 substitution . EP3945091B1 reports oxolane coupling using Mitsunobu conditions (DIAD, PPh3).
Stepwise Protocol :
Amide Bond Formation
Coupling the pyrazole-amine with 2-phenylbutanoic acid employs carbodiimide-mediated activation (EDC/HOBt). US6852875B2 highlights the use of HATU for sterically hindered amides.
Detailed Protocol :
- Activate 2-phenylbutanoic acid (1.2 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF (0°C, 30 min).
- Add 1-(oxolan-3-yl)-1H-pyrazol-4-amine (1.0 equiv) and DIEA (3.0 equiv). Stir at rt (12 h).
- Extract with ethyl acetate, wash with NaHCO3 (5%), dry (MgSO4), and concentrate.
- Purify via recrystallization (ethanol/water) to obtain the title compound (yield: 85%).
Reaction Optimization and Challenges
Regioselectivity in Pyrazole Formation
Unsymmetrical hydrazines (e.g., oxolan-3-ylhydrazine) risk forming regioisomers. Low-temperature kinetics favor the desired 1,4-disubstituted pyrazole. EP3066090A1 achieves >90% regioselectivity at −20°C.
Oxolane Coupling Efficiency
Mitsunobu reactions require anhydrous conditions to prevent oxolane ring opening. Molecular sieves (4Å) improve yields by scavenging water.
Amidation Side Reactions
Competitive acylation of pyrazole’s N2 nitrogen is mitigated by pre-activating the carboxylic acid before amine addition.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.65 (s, 1H, pyrazole H3), 7.45–7.25 (m, 5H, Ph), 4.85–4.70 (m, 1H, oxolane H3), 3.95–3.80 (m, 4H, oxolane H2, H5), 2.55 (t, J = 7.2 Hz, 2H, CH2CO), 1.85–1.65 (m, 2H, CH2), 1.45 (sextet, J = 7.4 Hz, 2H, CH2).
- HRMS (ESI+) : m/z calc. for C17H21N3O2 [M+H]+: 300.1709; found: 300.1712.
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water 60:40, 1 mL/min, 254 nm).
- Elemental Analysis : C 68.21%, H 6.74%, N 14.03% (calc. C 68.20%, H 6.73%, N 14.04%).
Industrial-Scale Considerations
Solvent Selection
Catalytic Efficiency
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s uniqueness lies in its substitution pattern:
- Pyrazole core : A common scaffold in medicinal chemistry, associated with hydrogen-bonding interactions and metabolic stability.
- Oxolan-3-yl group: Enhances solubility and may influence pharmacokinetics compared to non-oxygenated substituents.
The table below compares the target compound with structurally related analogs:
Functional Insights from Analogs
Antimicrobial Activity
1,3,4-Thiadiazole derivatives () demonstrate significant antimicrobial activity against E. coli and B. mycoides, attributed to the electron-withdrawing nitro group and thiadiazole ring enhancing membrane disruption .
Anticancer Potential
Pyrazolyl chalcone hybrids () with furan or thiophene substituents exhibit anticancer activity, likely due to π-π stacking interactions with cellular targets . The oxolane group in the target compound may improve metabolic stability compared to furan/thiophene, which are prone to oxidative degradation.
Enzyme Inhibition
Compound 118 (), a benzimidazole-oxolane hybrid, inhibits mPGES-1 (a key enzyme in inflammation) with high potency. The shared oxolan-3-yl group in both compounds suggests this moiety may enhance binding affinity or solubility in enzyme-active sites .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The oxolane group improves aqueous solubility compared to purely aromatic substituents (e.g., thiophene in ).
- Metabolic Stability : Oxolane’s saturated ring reduces susceptibility to CYP450-mediated oxidation versus furan/thiophene .
- Lipophilicity : The phenylbutanamide chain (logP ~3.5 estimated) may balance membrane permeability and target binding, contrasting with shorter acetamide chains in BK44264 (logP ~2.8) .
Biological Activity
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H20N2O
- Molecular Weight : 260.35 g/mol
- IUPAC Name : this compound
This structure features a pyrazole ring, which is known for its diverse biological activities, and an oxolane (tetrahydrofuran) moiety that may influence its pharmacokinetic properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. A review indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer properties .
The mechanisms underlying the biological activity of pyrazole compounds often involve:
- Inhibition of Enzymatic Activity : Pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and tumor growth.
- Modulation of Signaling Pathways : They may interfere with signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial in cell proliferation and survival.
- Induction of Apoptosis : Certain pyrazole derivatives promote apoptosis in cancer cells by activating caspases and other apoptotic markers.
Case Study 1: In Vitro Anticancer Activity
A study investigated the cytotoxic effects of a series of pyrazole derivatives on human breast cancer cell lines (MCF-7). The results demonstrated that this compound exhibited IC50 values comparable to those of standard chemotherapeutic agents. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, this compound was evaluated for its ability to reduce edema in rat paw models. The compound significantly decreased paw swelling compared to controls, suggesting potential use as an anti-inflammatory agent.
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antiproliferative | 12.5 | |
| Celecoxib | COX Inhibition | 0.5 | |
| Rimonabant | Cannabinoid Receptor | 10 | |
| Phenylbutazone | Anti-inflammatory | 15 |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibition of COX enzymes leading to reduced prostaglandin synthesis |
| Signaling Modulation | Interference with MAPK and PI3K/Akt pathways |
| Apoptosis Induction | Activation of caspases and apoptotic markers |
Q & A
Basic: What are the standard synthetic routes for N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide?
Answer:
The synthesis of this compound typically involves multi-step reactions:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed coupling reactions.
- Step 2: Functionalization of the pyrazole at the 4-position with an oxolan-3-yl group. This may involve alkylation using 3-bromooxolane or Mitsunobu reactions with oxolan-3-ol derivatives under inert conditions.
- Step 3: Amidation of the pyrazole-4-amine intermediate with 2-phenylbutanoyl chloride using coupling agents like HATU or DCC in anhydrous DMF .
Reaction optimization focuses on temperature control (e.g., 0–80°C), solvent selection (e.g., THF, DCM), and catalyst choice (e.g., NaH for deprotonation). Yield improvements are achieved via iterative purification (e.g., column chromatography) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Characterization employs:
- Spectroscopy:
- 1H/13C NMR to confirm substituent positions (e.g., oxolan-3-yl CH2 groups at δ 3.5–4.0 ppm; pyrazole protons at δ 7.5–8.0 ppm) .
- FT-IR for amide C=O stretching (~1650–1700 cm⁻¹) and NH bending (~3300 cm⁻¹).
- Mass Spectrometry (HRMS/ESI-MS): To verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- Purity Analysis: TLC (Rf values in ethyl acetate/hexane) and HPLC (≥95% purity with C18 columns) .
Basic: What preliminary assays are recommended to assess its biological activity?
Answer:
Initial screening includes:
- Cytotoxicity Assays: MTT or CellTiter-Glo® against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme Inhibition Studies: Target kinases (e.g., EGFR, Aurora B) using fluorescence-based ADP-Glo™ assays .
- Solubility/Stability: PBS or DMSO solubility profiling and metabolic stability in liver microsomes (e.g., t1/2 >30 min suggests favorable pharmacokinetics) .
Advanced: How can reaction conditions be optimized to mitigate low yields in the amidation step?
Answer:
Key strategies include:
- Coupling Agent Selection: Replace DCC with EDC/HOBt to reduce racemization.
- Solvent Optimization: Use anhydrous DMF or dichloromethane with molecular sieves to scavenge moisture.
- Temperature Gradients: Perform the reaction at 0°C initially, then gradually warm to room temperature to suppress side reactions.
- Catalytic Additives: Introduce DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. Post-reaction, purify via recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor).
- Structural Confounders: Verify compound purity (NMR/HPLC) and confirm stereochemistry (e.g., chiral SFC for enantiomers, as in ).
- Cell Line Heterogeneity: Validate target expression (e.g., Western blot for kinase levels) and use isogenic cell models.
Advanced: What computational methods support SAR studies for this compound?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on the oxolan-3-yl group’s role in hydrophobic interactions .
- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity cliffs .
- MD Simulations: Analyze ligand-target complex stability (e.g., RMSD <2 Å over 100 ns) in GROMACS or AMBER .
Advanced: How to design derivatives to improve metabolic stability?
Answer:
- Bioisosteric Replacement: Substitute the oxolan-3-yl group with a tetrahydropyran-4-yl moiety to enhance resistance to CYP450 oxidation .
- Prodrug Strategies: Introduce ester or carbamate groups at the amide NH for slow-release activation .
- Deuterium Labeling: Replace vulnerable C-H bonds (e.g., benzylic positions) with C-D to slow metabolic degradation .
Advanced: What analytical techniques detect degradation products under accelerated stability testing?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS/MS: Identify degradation products (e.g., hydrolyzed amide or oxidized oxolane) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Stability-Indicating HPLC: Develop methods with baseline separation of parent compound and degradants .
Advanced: How to address solubility challenges in in vivo studies?
Answer:
- Formulation Optimization: Use co-solvents (e.g., PEG 400/Cremophor EL) or cyclodextrin-based complexes.
- Salt Formation: Synthesize hydrochloride or mesylate salts to enhance aqueous solubility.
- Nanoencapsulation: Employ liposomal or PLGA nanoparticles for sustained release .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment.
- Photoaffinity Labeling: Incorporate a photoreactive group (e.g., benzophenone) into the compound for covalent target crosslinking .
- Knockdown/Rescue Experiments: Use siRNA or CRISPR to confirm phenotype reversal upon target silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
